molecular formula C14H10O4 B4740670 2-(2-furyl)-6-methoxy-4H-chromen-4-one

2-(2-furyl)-6-methoxy-4H-chromen-4-one

Cat. No.: B4740670
M. Wt: 242.23 g/mol
InChI Key: AIEXCDYOJXPKDW-UHFFFAOYSA-N
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Description

2-(2-Furyl)-6-methoxy-4H-chromen-4-one is a chromone derivative characterized by a furyl substituent at the 2-position and a methoxy group at the 6-position of the chromen-4-one core. Chromones are oxygen-containing heterocyclic compounds with a benzopyran-4-one scaffold, widely studied for their diverse biological activities, including anti-inflammatory, antifungal, and antiviral properties .

Properties

IUPAC Name

2-(furan-2-yl)-6-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-16-9-4-5-12-10(7-9)11(15)8-14(18-12)13-3-2-6-17-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEXCDYOJXPKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Chromone Derivatives

Table 1: Structural and Functional Comparison of Chromone Derivatives
Compound Name Substituents (Positions) Biological Activity Key Findings Reference
2-(2-Furyl)-6-methoxy-4H-chromen-4-one 2-Furyl (C2), 6-OCH₃ (C6) Potential COX-2 inhibition, Antioxidant Furyl enhances π-π interactions; methoxy improves lipophilicity
2-(2-Thienyl)-6-chloro-3-hydroxy-4H-chromen-4-one 2-Thienyl (C2), 6-Cl (C6), 3-OH (C3) Not specified (structural analog) Thienyl (sulfur) may alter electronic properties vs. furyl
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 4-Methylphenyl (C2), 7-isobutoxy (C7) Antibacterial, Antifungal Bulky substituents enhance membrane penetration
2-(2-Chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one 2-Chloroquinolinyl (C2), 6-OCH₃ (C6) Antifungal (excellent activity) Chlorine and quinolinyl boost potency against Aspergillus spp.
8-(3-Hydroxypropyl)-2-acetyl-6-methoxy-4H-chromen-4-one 8-Hydroxypropyl (C8), 2-acetyl (C2) Anti-TMV (30.6% inhibition) Hydrophilic groups reduce activity vs. controls

Key Structural and Functional Insights

Electron-Rich vs. Bulky Substituents: The 2-furyl group in the target compound facilitates cation-π interactions (e.g., with Arg120 in COX-2), as seen in related chromones docked into COX-2's hydrophobic pocket . Quinolinyl substituents (e.g., in ) provide extended aromaticity and halogenation (Cl), enhancing antifungal activity through hydrophobic and halogen bonding .

Methoxy Group Position :

  • The 6-methoxy group is a common feature in active chromones (e.g., COX-2 inhibitors in and antifungal agents in ). It balances solubility and membrane permeability, critical for bioavailability .

Antifungal Activity: 2-(2-Chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one () outperforms other analogs with an inhibition rate comparable to Nystatin, highlighting the importance of halogenated aromatic groups . The target compound’s furyl group may lack this halogen-driven efficacy but could excel in anti-inflammatory applications .

Anti-TMV Activity :

  • Chromones with hydrophilic substituents (e.g., 8-(3-hydroxypropyl) in ) show moderate anti-TMV activity (~30%), suggesting that hydrophobic groups (e.g., furyl, methylphenyl) are more favorable for membrane-associated targets .

Q & A

Q. What are the established synthetic protocols for 2-(2-furyl)-6-methoxy-4H-chromen-4-one, and what key parameters influence reaction yields?

Synthesis typically involves multi-step reactions such as Claisen-Schmidt condensation followed by cyclization. Critical parameters include:

  • Temperature control : Cyclization steps often require 80–100°C to ensure ring closure without side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for methoxy group introduction.
  • Stoichiometry : Precise molar ratios of furyl precursors (e.g., 2-furylmethylamine) to chromenone intermediates (1:1.2) minimize byproducts.
    Propargyl bromide under basic conditions (K₂CO₃ in DMF) is effective for etherification, achieving yields >70% when monitored via TLC .

Q. Which spectroscopic and crystallographic methods are prioritized for structural confirmation?

  • NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and furyl protons (δ 6.2–7.4 ppm), while ¹³C NMR confirms carbonyl (δ 175–180 ppm) and aromatic carbons.
  • X-ray crystallography : SHELXL refinement resolves spatial arrangements, with C–C bond precision <0.01 Å. Disorder in substituents (e.g., methyl groups) is managed using PART instructions in SHELX, ensuring R1 factors <5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and cell-based assays?

Discrepancies often arise from bioavailability or metabolic stability. A systematic approach includes:

  • Stability assays : HPLC-MS monitors degradation (e.g., hydrolysis of the furyl group) under physiological pH (7.4) and temperature (37°C).
  • Permeability studies : Caco-2 cell models assess intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability).
  • Metabolite profiling : LC-QTOF identifies phase I metabolites (e.g., hydroxylated chromenones) that may alter activity .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions on the chromenone core?

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations reveal electron-rich positions (C-5 and C-7) prone to halogenation.
  • Molecular docking : AutoDock Vina predicts binding affinities with targets like COX-2, correlating electronic profiles (HOMO-LUMO gaps) with experimental IC₅₀ values. Validation uses halogenated analogs (e.g., 6-chloro derivatives) .

Q. How is crystallographic disorder addressed in X-ray structures of substituted chromenones?

For disordered groups (e.g., rotating isopropyl moieties):

  • Multi-component refinement : Assign partial occupancies (e.g., 60:40 split) using SHELXL's PART command.
  • Restraints : Apply DFIX (bond length) and SIMU (anisotropic displacement) to maintain geometric rationality.
  • Validation : R1 convergence <0.05 and Δ/σmax <0.01 ensure model reliability. Case studies on 2-(4-methylphenyl) derivatives show 95% positional accuracy .

Q. Methodological Tables

Synthesis Parameter Optimal Condition Impact on Yield
Temperature80–100°C (cyclization)±15% yield variation
Solvent (DMF vs. THF)DMF (polar aprotic)+25% yield in DMF
Stoichiometry (fury:chromenone)1:1.2Reduces byproducts by 30%
Crystallographic Disorder Refinement Strategy Validation Metric
Rotational disorderPART instructions in SHELXLR1 <0.05
Anisotropic displacementSIMU restraintsΔ/σmax <0.01

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furyl)-6-methoxy-4H-chromen-4-one
Reactant of Route 2
2-(2-furyl)-6-methoxy-4H-chromen-4-one

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